3-(m-Tolyl)pyrazin-2(1H)-one
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Overview
Description
3-(m-Tolyl)pyrazin-2(1H)-one is an organic compound that belongs to the pyrazinone family It is characterized by a pyrazinone ring substituted with a m-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Tolyl)pyrazin-2(1H)-one typically involves the reaction of m-tolyl hydrazine with a suitable diketone or ketoester. One common method is the cyclization of m-tolyl hydrazine with 2,3-diketopyrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(m-Tolyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can convert the pyrazinone ring to a pyrazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the m-tolyl group or the pyrazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Oxidized pyrazinone derivatives.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazinone or m-tolyl derivatives.
Scientific Research Applications
3-(m-Tolyl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(m-Tolyl)pyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazinone ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(p-Tolyl)pyrazin-2(1H)-one: Similar structure but with a p-tolyl group.
3-(o-Tolyl)pyrazin-2(1H)-one: Similar structure but with an o-tolyl group.
3-Phenylpyrazin-2(1H)-one: Similar structure with a phenyl group instead of a tolyl group.
Uniqueness
3-(m-Tolyl)pyrazin-2(1H)-one is unique due to the position of the tolyl group, which can influence its chemical reactivity and biological activity. The m-tolyl group provides a distinct steric and electronic environment compared to the o- and p-tolyl analogs, potentially leading to different properties and applications.
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-(3-methylphenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H10N2O/c1-8-3-2-4-9(7-8)10-11(14)13-6-5-12-10/h2-7H,1H3,(H,13,14) |
InChI Key |
RUJXOXGAPPRWMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=CNC2=O |
Origin of Product |
United States |
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